molecular formula C15H34N4O7 B001270 Peramivir trihydrate CAS No. 1041434-82-5

Peramivir trihydrate

Cat. No. B001270
M. Wt: 382.45 g/mol
InChI Key: RFUCJKFZFXNIGB-ZBBHRWOZSA-N
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Description

Synthesis Analysis

Peramivir's synthesis involves several key steps, including the transformation of precursor compounds through 1,3-dipolar cycloaddition reactions and subsequent modifications to incorporate essential functional groups. Notably, innovative synthetic approaches have been developed to improve yields and streamline the production process, highlighting the compound's complex synthesis involving multiple stages and requiring precise control over reaction conditions to achieve the desired product (Jia et al., 2013).

Molecular Structure Analysis

The molecular structure of peramivir trihydrate has been characterized, revealing its tetragonal space group and the presence of twelve partially disordered water molecules per asymmetric unit. This structure facilitates the formation of 1D infinite micelles separated by approximately planar water layers, which undergo a phase transition under specific conditions, such as exposure to X-rays or prolonged storage in air, indicating a structurally complex and sensitive compound (Keller & Krämer, 2007).

Chemical Reactions and Properties

Peramivir engages in various chemical reactions central to its antiviral activity, including the inhibition of the neuraminidase enzyme, which is critical for the release of new virus particles from infected cells. Its efficacy has been attributed to its ability to bind tightly to the neuraminidase enzyme, a property that has been exploited in designing derivatives with improved antiviral activity by altering functional groups to enhance binding affinity and resistance profiles (Wang et al., 2016).

Scientific Research Applications

  • Antiviral Activity Against Influenza : Peramivir is a novel intravenous neuraminidase inhibitor with potent antiviral activity against influenza A and B viruses (Shetty & Peek, 2012). It is well-tolerated and highly effective in treating acute uncomplicated influenza in patients 18 years and older (Alame, Massaad, & Zaraket, 2016).

  • Effectiveness in Animal Models : Oral treatment with peramivir has shown effectiveness in preventing death, signs of disease, and lowering lung virus titres in mice infected with influenza A or B viruses (Smee & Sidwell, 2002).

  • Derivative Studies : Research on peramivir phosphonate derivatives, like dehydration derivative 7a, reveals strong inhibitory activity against neuraminidase of wild-type human and avian influenza viruses (Wang et al., 2016).

  • Clinical Applications : Peramivir shows efficacy for the treatment of both seasonal and pH1N1 influenza and is used safely and efficiently in hospitalized adult and pediatric patients with suspected or laboratory-confirmed influenza (Hata et al., 2014).

  • Crystal Structure Analysis : The crystal structure of peramivir trihydrate, a potential influenza A/B and avian-influenza drug, has been determined, contributing to the understanding of its molecular interactions (Keller & Krämer, 2007).

  • Conformational Analysis : Studies have shown that peramivir undergoes a substantial conformational shift upon binding to the neuraminidase active site, which could lead to inhibitors with greater potency or isoform selectivity (Richards et al., 2014).

  • Comparative Studies : Peramivir trihydrate was not significantly different from oseltamivir or placebo in reducing disease duration in patients with mild influenza (Fan et al., 2019).

  • Intravenous Application : It is an FDA-approved anti-influenza agent for intravenous injection, offering improved adherence and outcomes in patients unable to tolerate oral agents (McLaughlin, Skoglund, & Ison, 2015).

Safety And Hazards

Peramivir trihydrate is toxic and can cause moderate to severe irritation to the skin and eyes . It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients .

Future Directions

Peramivir has been identified to reduce TNF-α by partly intervening NF-κB activity in LPS-induced macrophage model . In vivo, peramivir reduced the multi-cytokines in serum and bronchoalveolar lavage fluid (BALF), alleviated the acute lung injury, and prolonged the survival time in mice . This suggests that peramivir might be a candidate for the treatment of COVID-19 and other infections related to cytokine storm syndrome .

properties

IUPAC Name

(1S,2S,3S,4R)-3-[(1S)-1-acetamido-2-ethylbutyl]-4-(diaminomethylideneamino)-2-hydroxycyclopentane-1-carboxylic acid;trihydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28N4O4.3H2O/c1-4-8(5-2)12(18-7(3)20)11-10(19-15(16)17)6-9(13(11)21)14(22)23;;;/h8-13,21H,4-6H2,1-3H3,(H,18,20)(H,22,23)(H4,16,17,19);3*1H2/t9-,10+,11+,12-,13+;;;/m0.../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFUCJKFZFXNIGB-ZBBHRWOZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(C1C(CC(C1O)C(=O)O)N=C(N)N)NC(=O)C.O.O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(CC)[C@@H]([C@H]1[C@@H](C[C@@H]([C@H]1O)C(=O)O)N=C(N)N)NC(=O)C.O.O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H34N4O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60146317
Record name Peramivir trihydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60146317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

382.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Peramivir trihydrate

CAS RN

1041434-82-5
Record name Peramivir [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1041434825
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Peramivir trihydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60146317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PERAMIVIR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QW7Y7ZR15U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
38
Citations
E Keller, V Krämer - Zeitschrift für Naturforschung B, 2007 - degruyter.com
… We thank CILAG AG, Schaffhausen, Switzerland, for providing peramivir trihydrate samples and … permission to publish our results on the peramivir trihydrate structure. The help of Dr. M. …
Number of citations: 6 www.degruyter.com
T Alumuri, KS Merugu, LAA Namburi… - Journal of AOAC …, 2023 - academic.oup.com
Background Peramivir is a neuraminidase inhibitor that serves as a transition state analogue for influenza neuraminidase, inhibiting the formation of new viruses in infected cells, and …
Number of citations: 3 academic.oup.com
M Kodama, R Yoshida, T Hasegawa, M Izawa… - Antiviral research, 2014 - Elsevier
… The in vitro susceptibility range of peramivir trihydrate for clinical isolates is comparable to that … In this study, the IC 95 values of peramivir trihydrate for 16 avian influenza viruses ranged …
Number of citations: 7 www.sciencedirect.com
M Kitano, A Yamamoto, T Noshi… - Open Forum …, 2017 - academic.oup.com
… S-033447 in combination with oseltamivir acid, zanamivir hydrate, laninamivir, or peramivir trihydrate synergistically inhibited the replication of influenza A/H1N1 virus in MDCK cells. …
Number of citations: 12 academic.oup.com
M Zhang, ZZ Wang, XJ Ni, LZ Li, YF Zhang… - Clinical drug …, 2016 - Springer
Background and Objectives Peramivir, an antiviral agent for intravenous administration, is used to treat progressive influenza in patients with serious complications. The present study …
Number of citations: 7 link.springer.com
D Zhang, A Du, L Zhang, J Ma, L Meng, M Deng, J Xu… - Xenobiotica, 2015 - Taylor & Francis
The aim of the study was to evaluate the pharmacokinetics of peramivir after single intravenous (iv) doses in healthy Chinese subjects. 2. In a cross-over study, 12 subjects were given …
Number of citations: 8 www.tandfonline.com
H Ding, S Wu, X Dai, Y Gao, Y Niu, N Fang… - Biomedicine & …, 2020 - Elsevier
… The reference compounds, peramivir trihydrate (purity: 85.5 %, calculated as peramivir, C 15 … The injection contains peramivir trihydrate (calculated as C 15 H 28 N 4 O 4 ; 0.3 g per 100 …
Number of citations: 3 www.sciencedirect.com
HW Fan, Y Han, W Liu, XW Li, LZ Li, HY Yao… - Zhonghua nei ke za …, 2019 - europepmc.org
… Objectives: To evaluate the effectiveness and safety of peramivir trihydrate in patients with … , multicenter clinical trial, comparing peramivir trihydrate with oseltamivir and placebo. The …
Number of citations: 6 europepmc.org
MR Richards, MG Brant, MJ Boulanger, CW Cairo… - …, 2014 - pubs.rsc.org
… We next searched for peramivir structures in the Cambridge Structural Database, and were pleased to find that the structure of peramivir trihydrate had been solved by Keller and …
Number of citations: 12 pubs.rsc.org
N Sugaya, S Kohno, T Ishibashi, T Wajima… - Antimicrobial agents …, 2012 - Am Soc Microbiol
… The reliability of each assay was confirmed by the observation that the IC 50 of peramivir trihydrate ranged from 0.1 to 1.0 nM for the standard strain. The results are reported as the …
Number of citations: 74 journals.asm.org

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